Physicochemical properties of (cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine
Physicochemical properties of (cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine
An In-Depth Technical Guide to the Physicochemical Characterization of (cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
(Cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine represents a novel chemical entity incorporating two pharmacologically significant motifs: the versatile 1H-imidazole ring and the metabolism-modulating cyclopropylmethyl group. The imidazole scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs and known for a wide array of biological activities including antifungal, antibacterial, and anti-cancer effects.[1][2][3][4] The strategic inclusion of a cyclopropylmethyl moiety can enhance metabolic stability and influence binding affinity. This guide provides a comprehensive framework for the systematic physicochemical characterization of this compound, a critical prerequisite for any drug discovery and development program. We present not just a list of properties, but a detailed exposition of the experimental methodologies required to determine them, explaining the scientific rationale behind each protocol. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a foundational data package for this or structurally related compounds.
Molecular Structure and Rationale for Characterization
The unique structural features of (cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine—a primary amine, a secondary amine within the cyclopropylmethyl group, and the amphoteric imidazole ring—dictate its physicochemical behavior.[4] Understanding properties such as pKa, lipophilicity, and solubility is paramount as they directly govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the molecule, ultimately impacting its bioavailability, efficacy, and safety.
Caption: Structure of (cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine.
Predicted Physicochemical Properties
While experimental determination is the gold standard, in silico predictions provide valuable initial estimates to guide experimental design. The following table summarizes predicted properties based on the molecule's structure.
| Property | Predicted Value | Importance in Drug Development |
| Molecular Weight | 151.21 g/mol | Adherence to Lipinski's Rule of Five; affects diffusion. |
| pKa₁ (Imidazole) | ~6.5 - 7.5 | Governs charge state, solubility, and receptor interactions at physiological pH. |
| pKa₂ (Alkyl Amine) | ~9.5 - 10.5 | Influences formulation options and potential for salt formation. |
| cLogP | 0.8 - 1.5 | Predicts membrane permeability and potential for non-specific binding.[5] |
| Topological Polar Surface Area (TPSA) | ~43.8 Ų | Correlates with transport properties and blood-brain barrier penetration.[5] |
| Aqueous Solubility | pH-dependent | Critical for dissolution and absorption; low solubility can halt development. |
Experimental Determination of Key Properties
As senior scientists, we recognize that robust, reproducible experimental data is the bedrock of any development program. The following sections detail validated protocols for determining the critical physicochemical parameters for (cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine.
Acid Dissociation Constant (pKa)
Expertise & Experience: The presence of two basic nitrogen centers (the imidazole ring and the secondary amine) necessitates a precise determination of two distinct pKa values. A pH-titration monitored by Nuclear Magnetic Resonance (NMR) is an exceptionally powerful method as it can often resolve the specific site of protonation by observing changes in the chemical shifts of adjacent protons.[6][7] This provides richer information than standard potentiometric or UV-Vis methods, which only report the macroscopic constants.[8]
Experimental Protocol: ¹H NMR-Monitored pH Titration
-
Sample Preparation: Prepare a ~5-10 mM solution of the compound in D₂O. Add a small amount of a reference standard like tetramethylammonium iodide, which is stable across a wide pH range.[6]
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the solution.
-
Titration (Acidification): Add microliter aliquots of a standardized DCl solution in D₂O to the NMR tube. After each addition, vortex the sample gently and measure the pD using a calibrated pH meter (note: pD = pH reading + 0.4).
-
Spectral Acquisition: Acquire a ¹H NMR spectrum at each pD point.
-
Titration (Basification): Repeat the process by titrating with a standardized NaOD solution in D₂O well past the expected pKa values.
-
Data Analysis: Plot the chemical shift (δ) of protons adjacent to the nitrogen atoms (e.g., imidazole ring protons and CH₂ protons) as a function of pD.
-
pKa Determination: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The inflection point of the curve corresponds to the pKa value.[7] Two distinct sigmoidal curves are expected, corresponding to the two basic centers.
Caption: Workflow for pKa determination via NMR-monitored pH titration.
Lipophilicity (LogP & LogD)
Expertise & Experience: Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes. The octanol-water partition coefficient (LogP) is the industry standard measure for the neutral species.[9][10] However, for an ionizable molecule like this one, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more physiologically relevant. The "shake-flask" method, while low-throughput, remains the definitive gold standard for its accuracy and directness.[7][9][11]
Experimental Protocol: Shake-Flask Method (OECD 107)
-
System Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing and allowing the phases to separate overnight. This prevents volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock to a separation funnel containing known volumes of the pre-saturated n-octanol and buffer. The starting concentration should be chosen to be below the compound's solubility limit in either phase.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 1 hour) at a controlled temperature (e.g., 25°C). Allow the phases to separate completely.
-
Phase Separation: Carefully separate the aqueous and organic layers. Centrifugation may be required to break up any emulsions.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV. A calibration curve in each phase is required for accurate quantification.
-
Calculation:
-
LogD₇.₄ = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )
-
To determine LogP, the experiment must be repeated at a pH where the compound is fully un-ionized (e.g., pH > 12 for this diamine).
-
Caption: Workflow for thermodynamic equilibrium solubility determination.
Spectroscopic and Structural Characterization
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is essential for unambiguous structural confirmation. [12]
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal reference (0 ppm). [12]* ¹H NMR: Key expected signals include:
-
A broad singlet for the imidazole N-H proton.
-
Two distinct singlets or doublets for the C2-H and C4/C5-H protons of the imidazole ring.
-
A singlet for the CH₂ group between the imidazole and the amine.
-
Signals in the aliphatic region corresponding to the cyclopropylmethyl group protons.
-
-
¹³C NMR: The spectrum will confirm the number of unique carbon environments. Expected signals include those for the imidazole ring carbons (C2, C4, C5), the methylene carbons, and the carbons of the cyclopropyl ring. [13] 4.2 Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight and assess purity.
-
Methodology: The sample is injected into an HPLC system and separated on a C18 column. The eluent is directed to an electrospray ionization (ESI) source in positive ion mode. [14]* Expected Results: The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 152.2. Tandem MS (MS/MS) can be used to study fragmentation patterns, which often involve cleavage of the cyclopropylmethyl or benzyl-like C-N bonds, providing further structural confirmation. [15]
Potential Pharmacological Relevance
The imidazole scaffold is a privileged structure in medicinal chemistry, known for a vast range of biological activities. [2][3]Derivatives have been developed as antifungal, antibacterial, anti-tubercular, and anti-inflammatory agents. [1][16]The data generated through the protocols described in this guide are essential first steps in exploring the potential of (cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine as a lead compound in any of these therapeutic areas.
Conclusion
This guide provides a robust, scientifically-grounded framework for the comprehensive physicochemical characterization of (cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine. By adhering to these detailed, validated protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions in the drug discovery and development process. Understanding the fundamental properties of pKa, lipophilicity, and solubility is not merely a data collection exercise; it is the foundational science that enables the rational design of effective and safe medicines.
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